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Compound of Interest

Compound Name:
1-Acetyl-4-(2-

tolyl)thiosemicarbazide

Cat. No.: B1229632 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 1-
Acetyl-4-(2-tolyl)thiosemicarbazide, a molecule of interest in medicinal chemistry and drug

discovery. While specific experimental data for this particular ortho-tolyl isomer is limited in

publicly accessible literature, this document compiles established principles and analogous

data from related thiosemicarbazide derivatives to present a comprehensive theoretical profile.

The guide covers synthetic protocols, predicted spectral characteristics, and potential

molecular interactions, offering a valuable resource for researchers investigating this class of

compounds.

Molecular Structure and Properties
1-Acetyl-4-(2-tolyl)thiosemicarbazide is a derivative of thiosemicarbazide, featuring an acetyl

group at the N1 position and a 2-tolyl (ortho-tolyl) group at the N4 position. The presence of the

sulfur and nitrogen atoms in the thiosemicarbazide backbone makes it a versatile scaffold for

coordinating with metal ions and participating in various biological interactions.

Thiosemicarbazide derivatives are known to exhibit a wide range of biological activities,

including antibacterial, antifungal, antiviral, and anticancer properties.[1]

Table 1: General Physicochemical Properties of 1-Acetyl-4-(2-tolyl)thiosemicarbazide
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Property Predicted Value/Information

CAS Number 94267-74-0[2]

Molecular Formula C₁₀H₁₃N₃OS

Molecular Weight 223.29 g/mol

Appearance Likely a solid at room temperature

Solubility
Expected to be soluble in organic solvents like

DMSO and DMF

Melting Point
Not reported; likely a crystalline solid with a

defined melting point

Synthesis and Experimental Protocols
The synthesis of 1-Acetyl-4-(2-tolyl)thiosemicarbazide is expected to follow the general and

well-established method for the preparation of 1,4-disubstituted thiosemicarbazides. This

involves the nucleophilic addition of a hydrazide to an isothiocyanate.

General Synthesis Protocol
The primary synthetic route involves the reaction of acetic hydrazide with 2-tolyl isothiocyanate.

Experimental Procedure:

Reactant Preparation: Equimolar amounts of acetic hydrazide and 2-tolyl isothiocyanate are

prepared.

Solvent Addition: The reactants are dissolved in a suitable solvent, typically a lower alcohol

such as ethanol or methanol.

Reaction: The mixture is heated under reflux for a period of several hours. The progress of

the reaction can be monitored by thin-layer chromatography (TLC).

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting

precipitate is collected by filtration. The crude product can be purified by recrystallization
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from an appropriate solvent, such as ethanol, to yield the final 1-Acetyl-4-(2-
tolyl)thiosemicarbazide product.
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Caption: Synthetic workflow for 1-Acetyl-4-(2-tolyl)thiosemicarbazide.

Spectroscopic Characterization (Predicted)
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While specific experimental spectra for 1-Acetyl-4-(2-tolyl)thiosemicarbazide are not readily

available, the expected spectral data can be predicted based on the analysis of its functional

groups and comparison with closely related structures, such as the 4-tolyl isomer.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, C=S,

and C-N functional groups.

Table 2: Predicted FT-IR Spectral Data

Functional Group Predicted Wavenumber (cm⁻¹)

N-H stretching 3100 - 3400

C-H stretching (aromatic) 3000 - 3100

C-H stretching (aliphatic) 2850 - 3000

C=O stretching (amide I) 1650 - 1680

N-H bending (amide II) 1520 - 1570

C=S stretching 1000 - 1250

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information about the different types of protons

and their chemical environments. The signals for the NH protons are often broad.

Table 3: Predicted ¹H NMR Spectral Data
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Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

NH (acetyl) 9.0 - 10.0 Singlet (broad)

NH (tolyl) 8.0 - 9.0 Singlet (broad)

NH (hydrazine) 7.5 - 8.5 Singlet (broad)

Aromatic (tolyl) 7.0 - 7.5 Multiplet

CH₃ (acetyl) 2.0 - 2.5 Singlet

CH₃ (tolyl) 2.2 - 2.6 Singlet

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl, thiocarbonyl,

aromatic, and methyl carbons.

Table 4: Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (δ, ppm)

C=S 175 - 185

C=O 165 - 175

Aromatic (tolyl) 110 - 140

CH₃ (acetyl) 20 - 30

CH₃ (tolyl) 15 - 25

Crystal Structure and Molecular Geometry
A single-crystal X-ray diffraction study for 1-Acetyl-4-(2-tolyl)thiosemicarbazide has not been

reported. However, based on the structures of similar thiosemicarbazide derivatives, some

predictions about its solid-state conformation can be made.

The molecule is expected to adopt a relatively planar conformation, stabilized by intramolecular

hydrogen bonding. The thiosemicarbazide backbone allows for the potential for cis/trans
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isomerism around the C-N bonds. Intermolecular hydrogen bonding involving the N-H and C=S

or C=O groups is likely to play a significant role in the crystal packing.
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Caption: Potential intermolecular hydrogen bonding in the solid state.

Computational Studies and Drug Development
Implications
Computational methods such as Density Functional Theory (DFT) and molecular docking are

valuable tools for predicting the physicochemical properties and biological activity of molecules

like 1-Acetyl-4-(2-tolyl)thiosemicarbazide.

DFT studies can provide insights into the electronic structure, reactivity, and spectroscopic

properties, which can complement and guide experimental work.

Molecular docking simulations can be used to predict the binding affinity and mode of

interaction of the molecule with biological targets, such as enzymes or receptors, which is

crucial for drug design and development. The thiosemicarbazide scaffold is a known

pharmacophore that can be targeted for various therapeutic applications.
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Caption: Computational workflow for drug development.

Conclusion
1-Acetyl-4-(2-tolyl)thiosemicarbazide represents a molecule with potential for further

investigation in the field of medicinal chemistry. This guide provides a foundational

understanding of its physicochemical properties based on established chemical principles and

data from analogous compounds. Further experimental validation is necessary to confirm the

predicted data and to fully elucidate the biological potential of this compound. The synthetic

and analytical protocols outlined herein provide a roadmap for researchers to synthesize,

characterize, and evaluate this and other related thiosemicarbazide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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